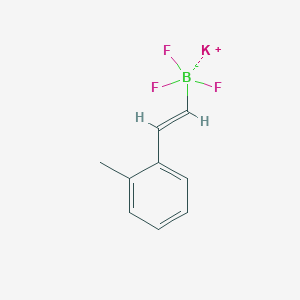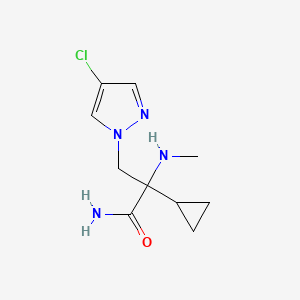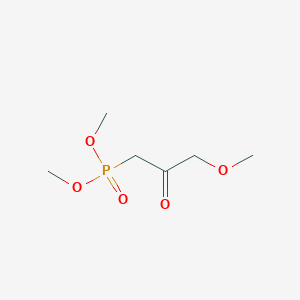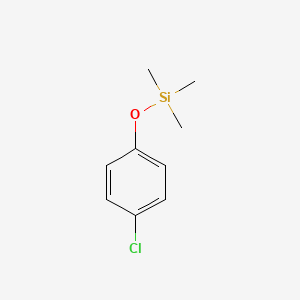
Silane, (4-chlorophenoxy)trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, (4-chlorophenoxy)trimethyl-, also known as 4-chlorophenol, trimethylsilyl ether, is an organosilicon compound with the molecular formula C9H13ClOSi. It is a derivative of 4-chlorophenol where the hydroxyl group is replaced by a trimethylsilyl group. This compound is used in various chemical reactions and has applications in different fields due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Silane, (4-chlorophenoxy)trimethyl- can be synthesized through the reaction of 4-chlorophenol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylchlorosilane. The general reaction is as follows:
4-chlorophenol+trimethylchlorosilane→Silane, (4-chlorophenoxy)trimethyl-+HCl
Industrial Production Methods
In industrial settings, the production of Silane, (4-chlorophenoxy)trimethyl- involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Silane, (4-chlorophenoxy)trimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 4-chlorophenol and trimethylsilanol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as halides or alkoxides can be used under basic conditions.
Hydrolysis: Acidic or basic aqueous solutions can facilitate the hydrolysis reaction.
Oxidation and Reduction: Specific oxidizing or reducing agents can be used depending on the desired transformation.
Major Products Formed
4-Chlorophenol: Formed through hydrolysis.
Trimethylsilanol: Formed as a byproduct in hydrolysis reactions.
Substituted Phenols: Formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Silane, (4-chlorophenoxy)trimethyl- has several applications in scientific research:
Chemistry: Used as a protecting group for phenols in organic synthesis. It helps in preventing unwanted reactions at the phenolic hydroxyl group.
Biology: Employed in the modification of biomolecules for analytical purposes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify surface properties of nanoparticles.
Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives.
Wirkmechanismus
The mechanism of action of Silane, (4-chlorophenoxy)trimethyl- involves its ability to form stable bonds with various substrates. The trimethylsilyl group provides steric protection and can be selectively removed under specific conditions. This property is exploited in organic synthesis to protect reactive hydroxyl groups temporarily.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chlorophenol, trimethylsilyl ether: Another name for Silane, (4-chlorophenoxy)trimethyl-.
4-Chloro-1-trimethylsilyloxybenzene: A similar compound with slight structural variations.
Phenol, 4-chloro, TMS: Another derivative of 4-chlorophenol with a trimethylsilyl group.
Uniqueness
Silane, (4-chlorophenoxy)trimethyl- is unique due to its specific substitution pattern and the presence of the trimethylsilyl group. This makes it particularly useful as a protecting group in organic synthesis, offering stability and ease of removal under mild conditions.
Eigenschaften
CAS-Nummer |
17005-59-3 |
|---|---|
Molekularformel |
C9H13ClOSi |
Molekulargewicht |
200.73 g/mol |
IUPAC-Name |
(4-chlorophenoxy)-trimethylsilane |
InChI |
InChI=1S/C9H13ClOSi/c1-12(2,3)11-9-6-4-8(10)5-7-9/h4-7H,1-3H3 |
InChI-Schlüssel |
CJDREQROIGYMMO-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


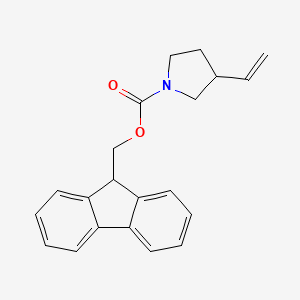
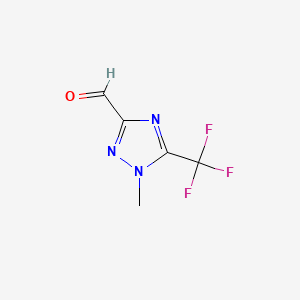
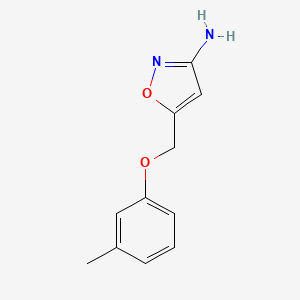

![1-{Thieno[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride](/img/structure/B15299677.png)
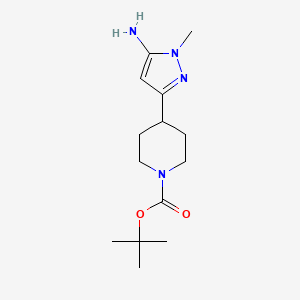

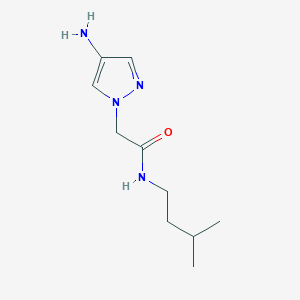
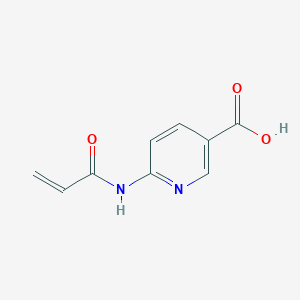
![(1,3-Dimethylpyrrolo[1,2-a]pyrazin-7-yl)boronic acid](/img/structure/B15299713.png)
![1-(Trifluoromethyl)-2-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B15299717.png)
